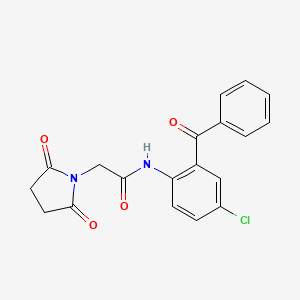

N-(2-benzoyl-4-chlorophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Vue d'ensemble

Description

N-(2-benzoyl-4-chlorophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, or BCP-DPA for short, is a synthetic compound with a variety of applications in the field of scientific research. BCP-DPA is a small molecule that can be used as a ligand to bind to particular proteins and receptors, making it a useful tool in the study of protein-protein interactions. BCP-DPA has been used in a range of studies, including those involving cancer, diabetes, and Alzheimer’s disease, and is a promising compound for further research.

Applications De Recherche Scientifique

BCP-DPA has been used in a variety of scientific research applications, including studies involving cancer, diabetes, and Alzheimer’s disease. In cancer research, BCP-DPA has been used to study the interactions between proteins and receptors, as well as to identify novel targets for drug development. In diabetes research, BCP-DPA has been used to study the interactions between insulin and its receptors, as well as to identify new therapeutic strategies for the treatment of diabetes. In Alzheimer’s disease research, BCP-DPA has been used to study the interactions between amyloid beta and its receptors, as well as to identify novel therapeutic targets for the treatment of the disease.

Mécanisme D'action

BCP-DPA is a small molecule that can bind to particular proteins and receptors, making it a useful tool in the study of protein-protein interactions. BCP-DPA binds to proteins and receptors through hydrogen bonding and hydrophobic interactions, and is able to interact with both intracellular and extracellular proteins. BCP-DPA has been shown to be able to bind to a range of proteins and receptors, including those involved in cancer, diabetes, and Alzheimer’s disease.

Biochemical and Physiological Effects

BCP-DPA has been shown to have a range of biochemical and physiological effects. BCP-DPA has been shown to inhibit the growth of cancer cells, as well as to reduce inflammation and oxidative stress. BCP-DPA has also been shown to reduce blood glucose levels in diabetic mice, as well as to reduce amyloid beta levels in the brains of Alzheimer’s disease mice.

Avantages Et Limitations Des Expériences En Laboratoire

BCP-DPA is a useful tool for laboratory experiments due to its small size and ability to bind to proteins and receptors. BCP-DPA is relatively simple to synthesize, and can be used in a variety of experiments. However, BCP-DPA is limited by its inability to penetrate cell membranes, making it difficult to use in experiments involving intracellular proteins.

Orientations Futures

BCP-DPA is a promising compound for further research, and there are a number of potential future directions for its use. BCP-DPA could be used in the development of novel drugs for the treatment of cancer, diabetes, and Alzheimer’s disease. Additionally, BCP-DPA could be used to study the interactions between proteins and receptors in other diseases, such as Parkinson’s disease, Huntington’s disease, and multiple sclerosis. BCP-DPA could also be used to identify novel therapeutic targets for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Finally, BCP-DPA could be used to develop new methods for the synthesis of other small molecules.

Méthodes De Synthèse

BCP-DPA can be synthesized using a variety of methods, including the Mitsunobu reaction, a two-step process involving the reaction of an alcohol with a phosphonate ester. The Mitsunobu reaction is a widely used method for the synthesis of BCP-DPA, as it is relatively simple and produces high yields. Additionally, BCP-DPA can be synthesized using a three-step process involving the reaction of an amine with a carboxylic acid and an aldehyde.

Propriétés

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O4/c20-13-6-7-15(14(10-13)19(26)12-4-2-1-3-5-12)21-16(23)11-22-17(24)8-9-18(22)25/h1-7,10H,8-9,11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXRJFHOUHLMCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206886 | |

| Record name | 1-Pyrrolidineacetamide, N-(2-benzoyl-4-chlorophenyl)-2,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58142-33-9 | |

| Record name | 1-Pyrrolidineacetamide, N-(2-benzoyl-4-chlorophenyl)-2,5-dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058142339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrrolidineacetamide, N-(2-benzoyl-4-chlorophenyl)-2,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6574750.png)

![1-[(4-chlorophenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea](/img/structure/B6574784.png)

![1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B6574790.png)

![1-[(4-fluorophenyl)methyl]-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea](/img/structure/B6574794.png)

![3-[(3,5-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one](/img/structure/B6574837.png)

![2-phenoxy-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide](/img/structure/B6574850.png)